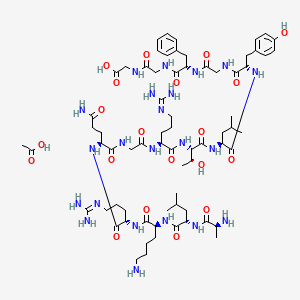
Osteogenic Growth Peptide, OGP acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osteogenic Growth Peptide, OGP acetate, is a naturally occurring peptide that plays a significant role in bone regeneration and repair. It is a 14-amino acid peptide found in the serum and bone marrow, known for its ability to stimulate the proliferation and differentiation of osteoblastic lineage cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Osteogenic Growth Peptide, OGP acetate, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Osteogenic Growth Peptide, OGP acetate, primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and degradation.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The major product of these reactions is the this compound itself, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
Osteogenic Growth Peptide, OGP acetate, has a wide range of scientific research applications:
Bone Regeneration: It stimulates the proliferation, differentiation, and matrix mineralization of osteoblastic cells, making it a valuable tool in bone tissue engineering.
Anti-inflammatory Effects: It has been shown to have potent anti-inflammatory properties, which can be beneficial in treating inflammatory bone diseases.
Hematopoiesis: It promotes the proliferation of hematopoietic stem cells, aiding in the recovery of bone marrow after injury or chemotherapy.
Drug Delivery Systems: It can be incorporated into hydrogels and other delivery systems to provide sustained release and targeted delivery of therapeutic agents.
Mechanism of Action
Osteogenic Growth Peptide, OGP acetate, exerts its effects through several molecular pathways:
Cannabinoid Receptor Type 2 (CB2): It binds to CB2 receptors, acting as both an agonist and positive allosteric modulator, which helps in maintaining bone mass and reducing inflammation.
MAP Kinase Pathway: It activates the MAP kinase pathway, promoting osteoblast proliferation and differentiation.
Src and RhoA Pathways: These pathways are involved in cytoskeletal rearrangements and cell migration, contributing to bone formation.
Comparison with Similar Compounds
Osteogenic Growth Peptide, OGP acetate, can be compared with other growth factors and peptides involved in bone regeneration:
Bone Morphogenetic Proteins (BMPs): BMPs are a group of growth factors known for their ability to induce bone formation.
Fibroblast Growth Factor (FGF): FGF promotes angiogenesis and wound healing.
Insulin-like Growth Factor (IGF): IGF stimulates overall growth and development.
Similar compounds include:
- Bone Morphogenetic Protein 2 (BMP-2)
- Fibroblast Growth Factor 2 (FGF-2)
- Insulin-like Growth Factor 1 (IGF-1)
This compound, stands out due to its specific action on bone cells and its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C70H114N22O20 |
|---|---|
Molecular Weight |
1583.8 g/mol |
IUPAC Name |
acetic acid;2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C68H110N22O18.C2H4O2/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98;1-2(3)4/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77);1H3,(H,3,4)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-;/m0./s1 |
InChI Key |
MYDJRSJKFRHSJV-IHSWOFEESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















